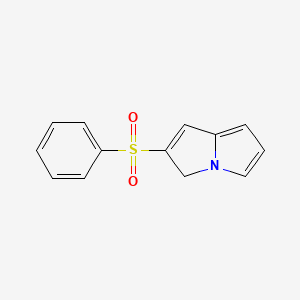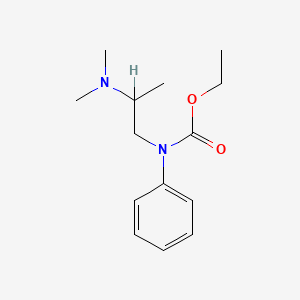![molecular formula C12H20ClNO2 B14350646 2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride CAS No. 91126-01-1](/img/structure/B14350646.png)
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, a propyl chain, and a benzene ring with hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride typically involves multiple steps. One common method starts with the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield dimethylaminopropylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the high quality of the final product.
化学反应分析
Types of Reactions
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines or alcohols.
科学研究应用
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for neurological disorders.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
相似化合物的比较
Similar Compounds
Dimethylaminopropylamine: A related compound used in the synthesis of surfactants and other chemicals.
2-Dimethylaminoisopropyl chloride hydrochloride: Another similar compound with different chemical properties and applications.
Uniqueness
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.
属性
| 91126-01-1 | |
分子式 |
C12H20ClNO2 |
分子量 |
245.74 g/mol |
IUPAC 名称 |
2-[2-(dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-8-5-12(15)10(7-11(8)14)6-9(2)13(3)4;/h5,7,9,14-15H,6H2,1-4H3;1H |
InChI 键 |
ZOKPEZLFYORKQD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1O)CC(C)N(C)C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)






![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
